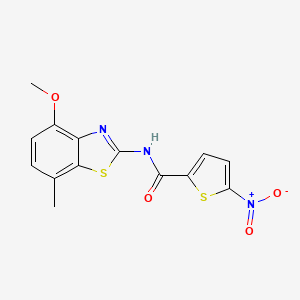

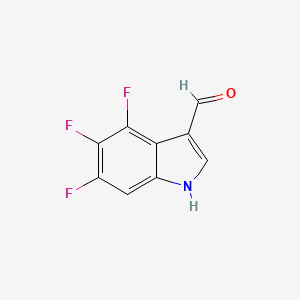

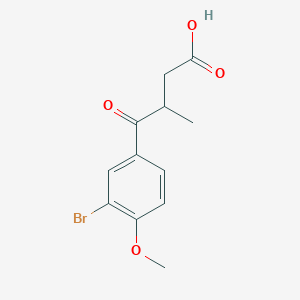

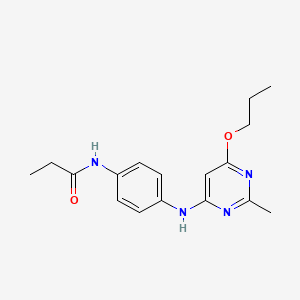

5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a part of a new class of FXa inhibitors known as oxazolidinone derivatives . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound is a potent and selective inhibitor of FXa . It does not affect related serine proteases such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C at concentrations up to 20 íM .Applications De Recherche Scientifique

Environmental Impact and Detection

Methyl Sulfone Metabolites in Humans

Research has identified the presence of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues, highlighting concerns about environmental contamination and human exposure to these persistent organic pollutants (Linderholm et al., 2007). This study emphasizes the need for monitoring and understanding the long-term impacts of such compounds on human health.

Indoor and Outdoor Air Contamination

Studies on perfluorinated alkyl sulfonamides (PFASs) have shown their widespread occurrence in both indoor and outdoor environments, indicating significant exposure risks to humans (Shoeib et al., 2005). These findings suggest the importance of evaluating the presence and effects of similar sulfonamide compounds in various settings.

Pharmacological Effects and Biological Interactions

Antimalarial Activity

Diaphenylsulfone (DDS) has been investigated for its effectiveness against chloroquine-resistant Plasmodium falciparum, demonstrating potential as a prophylactic or suppressive drug for malaria (Degowin et al., 1966). This highlights the therapeutic applications of sulfonamide derivatives in treating resistant infectious diseases.

Hypersensitivity Reactions

Research into sulfonamide hypersensitivity reactions has identified the slow acetylator phenotype as a risk factor, indicating a genetic predisposition affecting drug metabolism and adverse reactions (Rieder et al., 1991). Understanding these mechanisms is crucial for safer drug design and personalized medicine approaches.

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is Factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin into thrombin, which then acts to convert fibrinogen into fibrin, forming a blood clot .

Mode of Action

This compound interacts with Factor Xa through the neutral ligand chlorothiophene . This interaction occurs in the S1 subsite of Factor Xa, inhibiting the enzyme’s activity and preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The inhibition of Factor Xa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the formation of fibrin and ultimately, the formation of blood clots .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for this compound . .

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound disrupts the coagulation cascade, reducing the formation of fibrin and ultimately, the formation of blood clots . This makes it a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S2/c1-19-14(20)8-6-12(17-19)10-2-4-11(5-3-10)18-24(21,22)15-9-7-13(16)23-15/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRBZCMBQKULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)